molecular formula C10H12O4 B8323714 5-(2-Methoxyethoxy)-1,3-benzodioxole

5-(2-Methoxyethoxy)-1,3-benzodioxole

Cat. No.: B8323714
M. Wt: 196.20 g/mol
InChI Key: KASBPNUXIVUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyethoxy)-1,3-benzodioxole is a substituted benzodioxole derivative characterized by a 1,3-benzodioxole core (a benzene ring fused with a methylenedioxy group at positions 1 and 3) and a 2-methoxyethoxy substituent at position 4. This compound is of interest in medicinal and synthetic chemistry due to the versatility of the benzodioxole scaffold, which is known for its role in enzyme modulation, antitumor activity, and as a precursor in drug synthesis .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(2-methoxyethoxy)-1,3-benzodioxole

InChI

InChI=1S/C10H12O4/c1-11-4-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3

InChI Key

KASBPNUXIVUGJX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired substitution on the benzodioxole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-(2-Methoxyethoxy)-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzodioxole Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 5-(2-Methoxyethoxy)-1,3-benzodioxole with other benzodioxole derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Profile
This compound 2-Methoxyethoxy C₁₀H₁₂O₄ 196.20* Not reported Likely polar solvents (e.g., EtOH, DMSO)
Safrole (5-Allyl-1,3-benzodioxole) Allyl C₁₀H₁₀O₂ 162.18 235–237 Insoluble in H₂O; miscible with EtOH, CHCl₃
Isosafrole (5-(1-Propenyl)-1,3-benzodioxole) 1-Propenyl C₁₀H₁₀O₂ 162.18 Not reported Similar to safrole
5-(1,1-Dimethylethyl)-1,3-benzodioxole t-Butyl C₁₁H₁₄O₂ 178.23 Not reported Likely low polarity
5-(Chloromethyl)-1,3-benzodioxole Chloromethyl C₈H₇ClO₂ 170.59 Not reported Reacts with nucleophiles
5-(3-Methoxy-1-propenyl)-1,3-benzodioxole 3-Methoxy-1-propenyl C₁₁H₁₂O₃ 192.21 Not reported Moderate polarity

*Calculated based on molecular formula.

Key Observations :

  • The 2-methoxyethoxy group in the target compound increases molecular weight compared to allyl or propenyl derivatives (e.g., safrole).
  • Ether substituents (e.g., methoxyethoxy) enhance polarity, likely improving solubility in alcohols and dipolar aprotic solvents. In contrast, alkyl/alkenyl groups (e.g., t-butyl, allyl) reduce water solubility .
  • Halogenated derivatives (e.g., 5-(chloromethyl)) exhibit higher reactivity due to the electrophilic chloromethyl group, making them useful in cross-coupling reactions .
Enzyme Modulation
  • Safrole and Isosafrole: Both are known precursors in illicit drug synthesis (e.g., MDMA) and are regulated under international conventions. Safrole also exhibits insecticidal properties .
  • For example, anthricin (a benzodioxole derivative) from Anthriscus sylvestris shows antitumor properties .

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